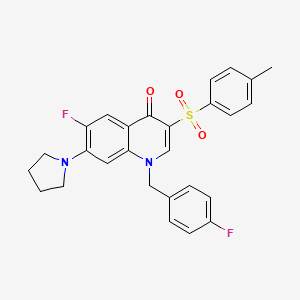
6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H24F2N2O3S and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging of Neurofibrillary Tangles
Research has demonstrated the utility of fluorine-18-labelled compounds, notably [18 F]MK-6240, for positron emission tomography (PET) imaging of neurofibrillary tangles in the human brain. These tangles are composed of aggregated tau protein, a hallmark of Alzheimer's disease and other neurodegenerative disorders. The development of [18 F]MK-6240 through automated radiosynthesis processes highlights the potential of such fluorinated compounds in enhancing the diagnostic capabilities for neurodegenerative diseases (Collier et al., 2017).
Synthesis of Fluorinated Compounds
The synthesis and transformation of 2-fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives via the reaction of difluorocarbene with N-substituted ketone imines have been reported. This process involves the formation of azomethine ylides and their subsequent cycloaddition, demonstrating the versatility of fluorinated compounds in organic synthesis and the potential for creating novel pharmacologically active molecules (Novikov et al., 2005).
Fluoroquinolone Antibacterials
The development of fluoroquinolone antibacterials showcases the application of fluorinated compounds in addressing antibiotic resistance. Specifically, novel 6-desfluoroquinolones bearing 3-(1-aminocycloalkyl)pyrrolidin-1-yl substituents at the C-7 position have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the critical role of fluorinated compounds in the development of new antibiotics to combat resistant bacterial strains (Inagaki et al., 2009).
Antimycobacterial Activities
Fluorinated compounds have also been evaluated for their antimycobacterial activities, with certain novel fluoroquinolones synthesized and tested against Mycobacterium tuberculosis. These studies underscore the importance of fluorinated compounds in developing treatments for tuberculosis, particularly multi-drug resistant strains, thereby contributing to global health initiatives (Senthilkumar et al., 2009).
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O3S/c1-18-4-10-21(11-5-18)35(33,34)26-17-31(16-19-6-8-20(28)9-7-19)24-15-25(30-12-2-3-13-30)23(29)14-22(24)27(26)32/h4-11,14-15,17H,2-3,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHJMJFODNDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Acetyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2748869.png)
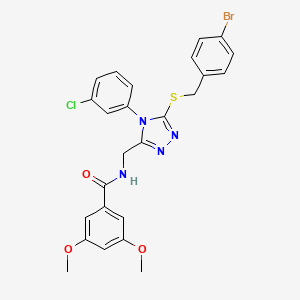

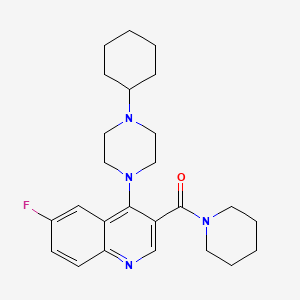
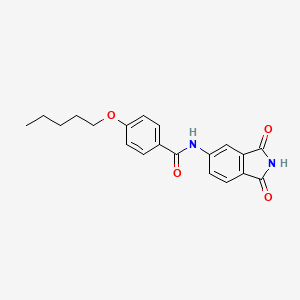
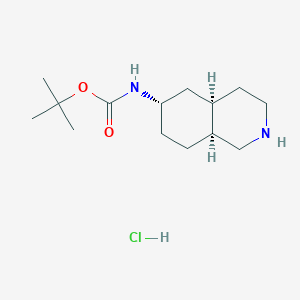
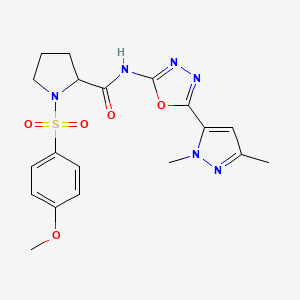

![1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2748879.png)

![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)
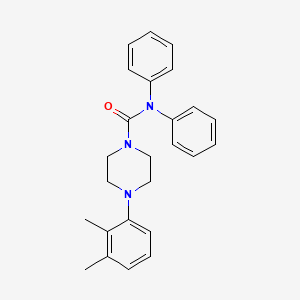

![(1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2748890.png)
